molecular formula C16H22O10 B237073 13-Non-8-enylheptacosane CAS No. 131459-42-2

13-Non-8-enylheptacosane

Cat. No.: B237073
CAS No.: 131459-42-2
M. Wt: 505 g/mol
InChI Key: PZIVHFFCFMBJFZ-UHFFFAOYSA-N
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Description

13-Non-8-enylheptacosane: are a class of hydrocarbons characterized by the presence of carbon-carbon double bonds. These compounds have a carbon chain length ranging from 24 to 54 carbon atoms, and they can be either branched or linear. The alpha designation indicates that the double bond is located at the alpha position, which is the first carbon atom adjacent to the functional group.

Scientific Research Applications

Chemistry:

    Polymerization: 13-Non-8-enylheptacosane, are used as monomers in the production of polymers and copolymers, which have applications in plastics, resins, and synthetic fibers.

    Surfactants: These alkenes are used in the synthesis of surfactants, which are essential components in detergents and emulsifiers.

Biology and Medicine:

    Drug Delivery Systems: this compound, are used in the development of drug delivery systems, where they serve as carriers for active pharmaceutical ingredients.

    Biocompatible Materials: These compounds are used in the synthesis of biocompatible materials for medical implants and prosthetics.

Industry:

    Lubricants: this compound, are used as base oils in the formulation of lubricants for automotive and industrial applications.

    Adhesives: These alkenes are used in the production of adhesives and sealants, providing strong bonding properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oligomerization of Ethylene: One common method for synthesizing alkenes, C24-54-branched and linear alpha-, is through the oligomerization of ethylene. This process involves the polymerization of ethylene molecules in the presence of a catalyst, such as a Ziegler-Natta catalyst, under high pressure and temperature conditions.

    Fischer-Tropsch Synthesis: Another method involves the Fischer-Tropsch synthesis, where a mixture of carbon monoxide and hydrogen is converted into hydrocarbons over a metal catalyst, typically cobalt or iron, at high temperatures and pressures.

Industrial Production Methods:

    Cracking of Petroleum Fractions: In the petrochemical industry, alkenes, C24-54-branched and linear alpha-, can be produced by the thermal or catalytic cracking of petroleum fractions. This process breaks down larger hydrocarbon molecules into smaller alkenes.

    Dehydrogenation of Alkanes: Another industrial method involves the dehydrogenation of alkanes, where hydrogen atoms are removed from saturated hydrocarbons to form alkenes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 13-Non-8-enylheptacosane, can undergo oxidation reactions to form epoxides, diols, or aldehydes. Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: These alkenes can be reduced to alkanes using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum.

    Substitution: Alkenes can participate in substitution reactions, such as halogenation, where halogens like chlorine or bromine are added to the double bond.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution or osmium tetroxide (OsO4) in the presence of a co-oxidant.

    Reduction: Hydrogen gas (H2) with a metal catalyst like palladium (Pd) or platinum (Pt).

    Substitution: Halogens (Cl2, Br2) in an inert solvent like carbon tetrachloride (CCl4).

Major Products Formed:

    Oxidation: Epoxides, diols, aldehydes.

    Reduction: Alkanes.

    Substitution: Haloalkanes.

Mechanism of Action

Molecular Targets and Pathways:

    Polymerization: The double bonds in alkenes, C24-54-branched and linear alpha-, act as reactive sites for polymerization reactions, where they form long-chain polymers through the addition of monomer units.

    Oxidation and Reduction: The double bonds also serve as reactive sites for oxidation and reduction reactions, where they undergo chemical transformations to form various products.

Comparison with Similar Compounds

    Alkenes, C18-24-branched and linear alpha-: These compounds have shorter carbon chain lengths and are used in similar applications, but they have different physical properties and reactivity.

    Alkenes, C54-70-branched and linear alpha-: These compounds have longer carbon chain lengths and are used in specialized applications, such as high-performance lubricants and specialty chemicals.

Uniqueness:

    Versatility: 13-Non-8-enylheptacosane, offer a balance between chain length and reactivity, making them versatile for various applications in chemistry, biology, medicine, and industry.

    Reactivity: The presence of both branched and linear structures provides unique reactivity patterns, allowing for the synthesis of a wide range of products.

Properties

IUPAC Name

13-non-8-enylheptacosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H72/c1-4-7-10-13-16-18-20-21-23-26-29-32-35-36(33-30-27-24-15-12-9-6-3)34-31-28-25-22-19-17-14-11-8-5-2/h6,36H,3-5,7-35H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIVHFFCFMBJFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(CCCCCCCCCCCC)CCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H72
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70880614
Record name 13-(Non-8-en-1-yl)heptacosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid
Record name Alkenes, C24-54-branched and linear .alpha.-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

131459-42-2
Record name Alkenes, C24-54-branched and linear .alpha.-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alkenes, C24-54-branched and linear α
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.033
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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